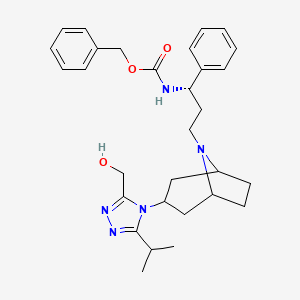![molecular formula C28H39NO8 B587595 (2S,3S,4S,5R,6S)-6-[2-[(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 210573-52-7](/img/structure/B587595.png)
(2S,3S,4S,5R,6S)-6-[2-[(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid, also known as 2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid, is a useful research compound. Its molecular formula is C28H39NO8 and its molecular weight is 517.619. The purity is usually 95%.
BenchChem offers high-quality 2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学的特性
この化合物は、CAS番号 210573-52-7 で知られており、分子式はC28 H39 N O8、分子量は517.611です .
薬物動態研究
この化合物の重要な用途の1つは、薬物動態の分野です。 ヒト血漿中のトルテロジンとその2つの代謝産物である5-ヒドロキシメチルトルテロジン(5-HMT)およびN-脱アルキルトルテロジン(NDT)のレベルを決定するために、研究が行われました . この研究では、タンデム質量分析計(LC-MS / MS)を組み合わせた高速液体クロマトグラフィー分析法を使用して定量化しました .
過活動膀胱の治療
トルテロジンは、非選択的ムスカリン拮抗薬であり、過活動膀胱やその他の尿路の困難の治療に使用されます . トルテロジンの主要な代謝産物である5-ヒドロキシメチルトルテロジンベータ-D-グルクロン酸は、この治療において重要な役割を果たします。
プロテオミクス研究
この化合物は、プロテオミクス研究にも使用されます . プロテオミクスは、タンパク質、その構造、機能を研究する生物学の一分野です。この化合物は、タンパク質と薬物の相互作用を研究するために使用することができ、新しい治療戦略の開発につながる可能性があります。
生化学的研究
5-ヒドロキシメチルトルテロジンベータ-D-グルクロン酸は、プロテオミクス研究の生化学物質として使用されます . この化合物は、この化合物によって影響を受ける生化学的プロセスと経路を研究するために使用できます。
品質管理と能力試験
この化合物は、品質管理と能力試験に使用されます . 分析方法と結果の正確性と信頼性を確保するために、参照物質として使用されます .
作用機序
Target of Action
The primary target of 5-Hydroxymethyl Tolterodine beta-D-Glucuronide, a major pharmacologically active metabolite of Tolterodine , is the muscarinic receptor . Specifically, it acts on the M2 and M3 subtypes of muscarinic receptors . These receptors play a crucial role in mediating urinary bladder contraction and salivation .
Mode of Action
5-Hydroxymethyl Tolterodine beta-D-Glucuronide acts as a competitive antagonist at the muscarinic receptors . This means it competes with the natural ligand (acetylcholine) for binding to these receptors. By doing so, it prevents the activation of the receptors, thereby inhibiting the downstream effects such as bladder contraction and salivation .
Biochemical Pathways
The action of 5-Hydroxymethyl Tolterodine beta-D-Glucuronide primarily affects the cholinergic pathway . By antagonizing the muscarinic receptors, it inhibits the transmission of signals in this pathway, leading to a decrease in bladder contraction and salivation .
Pharmacokinetics
After oral administration, Tolterodine is metabolized in the liver, resulting in the formation of 5-Hydroxymethyl Tolterodine . This metabolite, which exhibits an antimuscarinic activity similar to that of Tolterodine, contributes significantly to the therapeutic effect . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Hydroxymethyl Tolterodine beta-D-Glucuronide are
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO8/c1-16(2)29(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-30)10-11-22(21)36-28-25(33)23(31)24(32)26(37-28)27(34)35/h5-11,14,16-17,20,23-26,28,30-33H,12-13,15H2,1-4H3,(H,34,35)/t20-,23+,24+,25-,26+,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDPQHVAFNCNKD-GYQAOLNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857804 |
Source


|
| Record name | 2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210573-52-7 |
Source


|
| Record name | 2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)
![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)



![P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester](/img/structure/B587530.png)



